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Compound of Interest

Compound Name: Conopressin S

Cat. No.: B550022 Get Quote

A detailed analysis of structure-activity relationships, comparing Conopressin S and its

analogs, provides critical insights for researchers in pharmacology and drug development. This

guide synthesizes experimental data to elucidate the pivotal roles of specific amino acid

residues in the function of Conopressin S, a nonapeptide from cone snail venom that targets

vasopressin/oxytocin-like receptors.

Conopressin S, with the sequence CIIRNCPRG-NH2, belongs to a family of conopeptides that

are structurally and functionally related to the mammalian neurohypophysial hormones oxytocin

and vasopressin.[1][2] These peptides are characterized by a six-residue disulfide-bonded ring

and a three-residue C-terminal tail.[3] The subtle variations in their amino acid sequences,

particularly at key positions, lead to significant differences in receptor binding affinity, selectivity,

and functional activity. Understanding these structure-activity relationships is paramount for the

design of novel therapeutic agents with improved selectivity and efficacy.

Comparative Analysis of Conopressin Analogs
Experimental studies involving synthetic analogs of Conopressin S have pinpointed several

residues as critical determinants of its biological activity. The following table summarizes the

quantitative data from various studies, comparing the binding affinities and functional potencies

of Conopressin S with other conopressins and synthetic variants.
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Peptide/Ana
log

Sequence
Receptor
Target(s)

Binding
Affinity (Ki,
nM)

Functional
Activity
(EC50/IC50,
nM)

Key
Observatio
ns

Conopressin

S

CIIRNCPRG-

NH2

hOTR,

hV1aR,

hV1bR

OTR: 175,

V1aR: 827,

V1bR: 8.3

-

High affinity

for V1bR,

less potent at

V1aR and

OTR.[4][5]

Conopressin

G

CFIRNCPKG

-NH2

hV1aR,

hV1bR, hV2R
-

V1aR: 52-

123, V1bR:

52-123, V2R:

300

Potent

agonist at

V1a and V1b

receptors.[6]

Conopressin

T

CYIQNCLRV-

NH2

hOTR,

hV1aR

OTR: 108,

V1aR: 319

V1aR

antagonist

Replacement

of Pro7 and

Gly9 with

Leu7 and

Val9 confers

V1a

antagonist

activity.[4]

[L7P]-

Conopressin

T

CYIQNCPRV-

NH2

hOTR,

hV1aR, hV2R

OTR: 132,

V1aR: 37,

V2R: 1800

V1aR

antagonist

Proline at

position 7

increases

V1aR affinity

compared to

Conopressin-

T.[4]

Conopressin

M1

CFPGNCPD

S-NH2

hV1bR,

ZFV1a1R
-

Weak partial

agonist

Aspartate at

position 8

and serine at

position 9

lead to weak

activity.[6][7]
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Conopressin

M2

CFLGNCPDS

-NH2
ZFV2R -

Full agonist

(μM range)

Full agonist

at zebrafish

V2R,

highlighting

species-

specific

differences.

[6][7]

γ-

Conopressin-

vil

CLIQDCPγG-

NH2
- - -

Contains γ-

carboxygluta

mate at

position 8,

suggesting

calcium-

dependent

activity.[8]

Truncated

Mo976
CFIRNCPK* OT Receptor

Stronger

interaction

than Mo1033

High

grooming/scr

atching

behavior

Highlights the

importance of

the C-

terminal

residue at

position 8 for

OT receptor

interaction.[9]

[10]

Note: hOTR = human Oxytocin Receptor, hV1aR = human Vasopressin 1a Receptor, hV1bR =

human Vasopressin 1b Receptor, hV2R = human Vasopressin 2 Receptor, ZFV = Zebrafish

Vasopressin Receptor. The asterisk () indicates C-terminal amidation.*

The Critical Role of Arginine at Position 4
A unique feature of many conopressins, including Conopressin S, is the presence of a

conserved basic residue, Arginine (Arg), at position 4 within the disulfide-bonded ring.[2][9] This

is in contrast to oxytocin and vasopressin, which lack a charged residue in this region.
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Molecular dynamics simulations suggest that this Arg4 residue is essential for receptor binding.

[9] Studies on a D-Arg4 analog (DR4-Mo1033) showed reduced interaction with the oxytocin

receptor, emphasizing the stereochemical importance of this residue for optimal receptor

engagement.[2][9]

Position 8: A Determinant of Potency and Selectivity
The amino acid at position 8 in the C-terminal tail plays a pivotal role in determining the

potency and selectivity of conopressins.

Basic Residues (Arg/Lys): In Conopressin S (Arg8) and Conopressin G (Lys8), a basic

residue at this position is associated with potent agonist activity at vasopressin receptors.[6]

[11] Molecular dynamics simulations indicate that the ε-amino group of Lys8 in a conopressin

analog forms ionic and hydrogen bonds with residues in the V2 receptor binding pocket.[9]

Acidic Residues (Asp): The presence of an aspartate at position 8 in Conopressin-M1 and -

M2 results in a dramatic loss of activity at human vasopressin receptors, with one analog

showing only weak partial agonism.[6][12] This charge inversion from positive to negative is

detrimental to receptor interaction.

γ-Carboxyglutamate: The discovery of γ-conopressin-vil with a γ-carboxyglutamate at

position 8 introduces another layer of complexity, suggesting a potential role for calcium in

modulating its activity.[8]

Truncation and Nature of Residue 8: Studies on truncated conopressins reveal that both the

length of the C-terminal tail and the specific amino acid at position 8 are crucial for activity.[2]

[10] For instance, a truncated analog with a C-terminal Lysine (Tr-Mo976) exhibits strong

interactions with the oxytocin receptor and elicits significant behavioral effects in mice.[9][10]

Experimental Protocols
A variety of experimental techniques are employed to characterize the function of Conopressin
S and its analogs.

Receptor Binding Assays: These assays are used to determine the affinity of a ligand for its

receptor. A common method involves competitive binding experiments using radiolabeled

ligands.
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Membrane Preparation: Cells (e.g., HEK293 or CHO) transiently or stably expressing the

human vasopressin or oxytocin receptor subtypes are harvested. The cell membranes are

then isolated through homogenization and centrifugation.

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]Arginine

Vasopressin) is incubated with the receptor-containing membranes in the presence of

increasing concentrations of the unlabeled competitor peptide (e.g., Conopressin S).

Separation and Detection: The reaction mixture is filtered to separate the bound from the

free radioligand. The radioactivity retained on the filter, representing the bound ligand, is

measured using a scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the inhibition

constant (Ki) of the competitor peptide is calculated. A lower Ki value indicates a higher

binding affinity.[4]

Functional Assays (Calcium Mobilization): These assays measure the ability of a ligand to

activate its receptor and trigger a downstream signaling cascade. For Gq-coupled receptors

like V1a and V1b, activation leads to an increase in intracellular calcium concentration.

Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.

Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium-sensitive dye

(e.g., Fluo-4 AM).

Ligand Stimulation: The baseline fluorescence is measured before the addition of the test

peptide at various concentrations.

Fluorescence Measurement: The change in fluorescence intensity upon ligand addition is

monitored over time using a fluorescence plate reader.

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular

calcium. Dose-response curves are generated to determine the EC50 value, which is the

concentration of the peptide that elicits a half-maximal response.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-

dimensional structure of peptides in solution.
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Sample Preparation: A concentrated solution of the purified peptide is prepared in a suitable

buffer, often containing D2O.

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) are

performed to assign the proton resonances to specific amino acid residues and to identify

protons that are close to each other in space.

Structure Calculation: The distance restraints derived from the NOESY spectra, along with

other experimental constraints, are used as input for structure calculation programs to

generate a family of 3D structures consistent with the data.[4][6]

Signaling Pathways and Experimental Workflow
The interaction of Conopressin S with its G-protein coupled receptors (GPCRs) initiates

intracellular signaling cascades. The diagrams below illustrate the general signaling pathway

for V1a/V1b receptors and a typical experimental workflow for characterizing conopressin

analogs.

Cell Membrane

Cytosol

Conopressin S
V1a/V1b Receptor

Binds

Gq protein

Activates
Phospholipase C

Activates
PIP2Cleaves

IP3

DAG
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Click to download full resolution via product page

Caption: V1a/V1b Receptor Signaling Pathway.
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Caption: Experimental Workflow for SAR Studies.

In conclusion, the functional role of Conopressin S is intricately defined by the specific amino

acid residues at key positions, most notably the conserved arginine at position 4 and the

variable residue at position 8. A comprehensive understanding of these structure-activity

relationships, derived from comparative studies with various analogs, is essential for the

rational design of novel, highly selective ligands for vasopressin and oxytocin receptors, paving

the way for new therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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